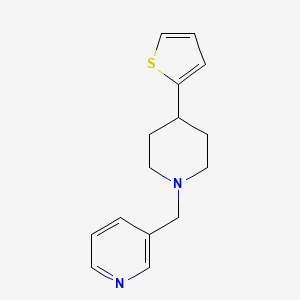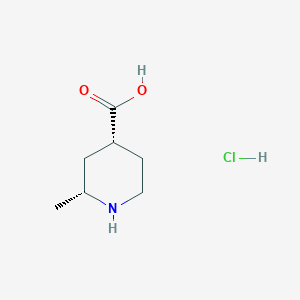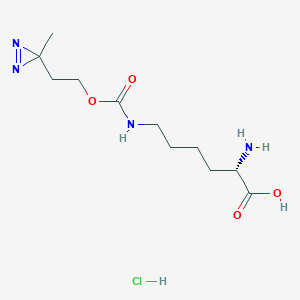
DiAzKs (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DiAzKs (hydrochloride), also known as H-L-Photo-lysine hydrochloride, is a diazirine-containing lysine amino acid. This compound is primarily used as a photo-cross-linker, which means it can be incorporated into proteins to facilitate the study of protein-protein interactions. The unique feature of DiAzKs (hydrochloride) is its ability to be activated by ultraviolet light, making it a valuable tool in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions
DiAzKs (hydrochloride) is synthesized through a series of chemical reactions involving lysine and diazirine. The process typically involves the incorporation of a diazirine group into the lysine amino acid, followed by the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of DiAzKs (hydrochloride) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is then purified through crystallization or chromatography techniques and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
DiAzKs (hydrochloride) primarily undergoes photo-crosslinking reactions. When exposed to ultraviolet light, the diazirine group forms a highly reactive carbene intermediate, which can insert into nearby chemical bonds, effectively crosslinking proteins .
Common Reagents and Conditions
The photo-crosslinking reaction of DiAzKs (hydrochloride) requires ultraviolet light as the primary reagent. The reaction is typically conducted in aqueous solutions or buffer systems to maintain the integrity of the proteins being studied. The conditions must be carefully controlled to prevent non-specific reactions and ensure efficient crosslinking .
Major Products Formed
The primary products of the photo-crosslinking reaction involving DiAzKs (hydrochloride) are crosslinked protein complexes. These complexes can then be analyzed using various biochemical techniques to study protein-protein interactions and other molecular processes .
科学研究应用
DiAzKs (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study the interactions between different proteins and other biomolecules.
Biology: Facilitates the investigation of protein-protein interactions within living cells.
Medicine: Helps in understanding the molecular mechanisms of diseases and the development of new therapeutic strategies.
Industry: Employed in the development of new biochemical assays and diagnostic tools .
作用机制
The mechanism of action of DiAzKs (hydrochloride) involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can insert into nearby chemical bonds, effectively crosslinking proteins. The molecular targets of DiAzKs (hydrochloride) are primarily proteins, and the pathways involved include various protein-protein interaction networks .
相似化合物的比较
DiAzKs (hydrochloride) is unique due to its diazirine-containing lysine structure and its ability to be activated by ultraviolet light. Similar compounds include other photo-cross-linkers such as benzophenone and aryl azides. DiAzKs (hydrochloride) offers higher specificity and efficiency in crosslinking reactions, making it a preferred choice in many research applications .
List of Similar Compounds
- Benzophenone
- Aryl azides
- Sulfo-SANPAH (sulfosuccinimidyl 6-(4’-azido-2’-nitrophenylamino) hexanoate)
- Diazirine-based crosslinkers
属性
IUPAC Name |
(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRMQZAZIBQET-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
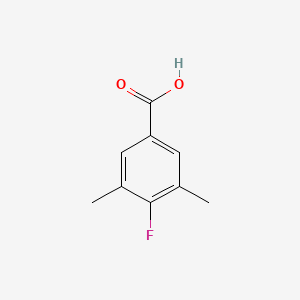

![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2895693.png)
![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
![[4-(Ethoxymethoxy)phenyl]methanol](/img/structure/B2895699.png)
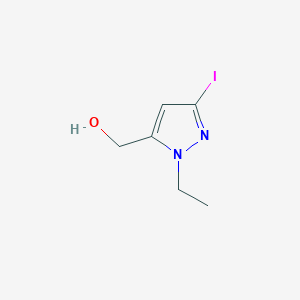
![1-Benzyl-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2895702.png)
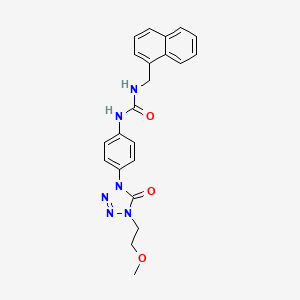
![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)
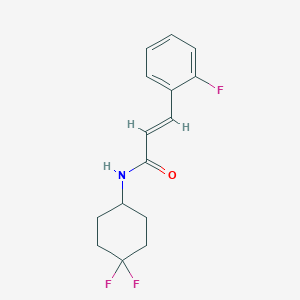
![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2895709.png)
![2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2895710.png)
